(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride typically involves the reaction of 3,6-dimethylpyridazine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives .
Scientific Research Applications
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s methanesulfonyl chloride group is highly reactive, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
(3,6-Dimethylpyridazin-4-yl)methanesulfonamide: Similar in structure but with an amide group instead of a chloride group.
(3,6-Dimethylpyridazin-4-yl)methanesulfonic acid: Contains a sulfonic acid group instead of a chloride group.
Uniqueness
(3,6-Dimethylpyridazin-4-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form a wide range of derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
(3,6-dimethylpyridazin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-3-7(4-13(8,11)12)6(2)10-9-5/h3H,4H2,1-2H3 |
InChI Key |
XDLWVTDJFZSSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.